Tetrapropylammonium perruthenate

説明

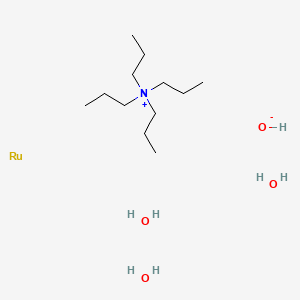

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

ruthenium;tetrapropylazanium;hydroxide;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.4H2O.Ru/c1-5-9-13(10-6-2,11-7-3)12-8-4;;;;;/h5-12H2,1-4H3;4*1H2;/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCLFLGLPCVDMZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.O.O.O.[OH-].[Ru] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H35NO4Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114615-82-6 | |

| Record name | Tetrapropylammonium perruthenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrapropylammonium Perruthenate: A Comprehensive Technical Guide for Synthetic Chemists

An in-depth exploration of Tetrapropylammonium (B79313) Perruthenate (TPAP), its properties, applications in organic synthesis, and detailed experimental guidelines.

Introduction

Tetrapropylammonium perruthenate, commonly abbreviated as TPAP, is a mild and selective oxidizing agent widely employed in modern organic synthesis.[1] It is the salt of the tetrapropylammonium cation and the perruthenate anion (RuO₄⁻).[1] Developed by Ley and Griffith, this reagent has become a staple for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, a transformation known as the Ley-Griffith oxidation.[2] Its appeal lies in its catalytic nature, high chemoselectivity, and mild reaction conditions, which are compatible with a wide array of sensitive functional groups.[3][4]

This technical guide provides a comprehensive overview of TPAP, including its physicochemical properties, synthesis, detailed experimental protocols for its use in alcohol oxidation, and an examination of its reaction mechanism and scope.

Physicochemical Properties

TPAP is a dark green to black crystalline solid that is soluble in many organic solvents.[5][6] It is relatively stable to air and moisture, making it a convenient reagent for routine laboratory use.[7] Key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 114615-82-6 |

| Molecular Formula | C₁₂H₂₈NO₄Ru |

| Molecular Weight | 351.43 g/mol |

| Appearance | Dark green crystalline solid |

| Melting Point | ~160 °C (decomposition) |

Synthesis of this compound

While TPAP is commercially available, it can be prepared in a one-pot synthesis. The procedure involves the oxidation of a ruthenium(III) precursor, typically ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O), with an excess of a suitable oxidizing agent like sodium bromate (B103136) (NaBrO₃) in an aqueous carbonate solution to form the perruthenate anion ([RuO₄]⁻). Subsequent addition of tetrapropylammonium hydroxide (B78521) ((Pr₄N)OH) results in the precipitation of TPAP as dark green crystals.[3]

The Ley-Griffith Oxidation: Catalytic Oxidation of Alcohols

The most prominent application of TPAP is the catalytic oxidation of primary and secondary alcohols.[2] The reaction is typically carried out using a catalytic amount of TPAP (around 5 mol%) and a stoichiometric amount of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO).[5] The presence of powdered molecular sieves (4Å) is crucial to remove the water generated during the reaction, which can otherwise lead to over-oxidation of primary alcohols to carboxylic acids or catalyst deactivation.[3][8]

Reaction Mechanism

The mechanism of the Ley-Griffith oxidation is complex and has been the subject of detailed studies.[9] It is understood to involve a catalytic cycle where the Ru(VII) species in TPAP is the active oxidant. A proposed mechanism involves the following key steps[5][10]:

-

Oxidation of the Alcohol : The Ru(VII) center of TPAP oxidizes the alcohol, forming a ruthenate ester intermediate. This is followed by a rearrangement that yields the corresponding aldehyde or ketone and a reduced Ru(V) species.

-

Regeneration of the Catalyst : The co-oxidant, NMO, re-oxidizes the Ru(V) species back to the active Ru(VII) state, thus completing the catalytic cycle.

Recent studies suggest that the reaction may be autocatalytic, with the formation of ruthenium dioxide (RuO₂) acting as a heterogeneous co-catalyst that accelerates the reaction rate.[9][11]

Caption: Catalytic cycle of the Ley-Griffith oxidation.

Scope and Functional Group Compatibility

A significant advantage of the TPAP/NMO system is its remarkable chemoselectivity. A wide range of functional groups are tolerated under the mild reaction conditions. This makes TPAP an excellent choice for the synthesis of complex molecules with multiple functional groups.

| Tolerated Functional Groups | Potentially Reactive/Incompatible Groups |

| Alkenes, Alkynes | Thiols (can be oxidized) |

| Esters, Amides, Lactones | Electron-rich heterocycles (under harsh conditions) |

| Epoxides, Acetals, Ketals | Vicinal diols (can be cleaved)[1] |

| Silyl ethers, Benzyl ethers, PMB ethers | |

| Halides | |

| Indoles, Pyrroles, Furans, Thiophenes |

Experimental Protocols

Below are generalized experimental protocols for the oxidation of primary and secondary alcohols using TPAP.

General Experimental Workflow

Caption: General workflow for a TPAP-mediated oxidation.

Oxidation of a Primary Alcohol to an Aldehyde

-

To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) are added N-methylmorpholine N-oxide (NMO, 1.5 equiv) and powdered 4Å molecular sieves.

-

This compound (TPAP, 0.05 equiv) is then added in one portion.

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is filtered through a pad of silica gel or Celite, eluting with a suitable solvent (e.g., DCM or ethyl acetate).

-

The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography if necessary.

Oxidation of a Secondary Alcohol to a Ketone

-

To a stirred solution of the secondary alcohol (1.0 equiv) and NMO (1.5 equiv) in anhydrous DCM at room temperature is added a bed of powdered 4Å molecular sieves.

-

TPAP (0.05 equiv) is added to the suspension.

-

The mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC or LC-MS.

-

The reaction is quenched by filtering through a short plug of silica gel, washing with an appropriate solvent.

-

The combined filtrates are concentrated in vacuo, and the resulting crude ketone can be purified by flash chromatography.

Note: For large-scale reactions, it is advisable to add the TPAP portionwise and to cool the reaction mixture, as the oxidation can be exothermic.[5]

Safety and Handling

This compound is an oxidizing agent and should be handled with care. It may intensify fire and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It should be stored away from combustible materials. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile catalytic oxidant for the mild and selective conversion of alcohols to aldehydes and ketones. Its high functional group tolerance, coupled with the reliability of the Ley-Griffith oxidation protocol, has established TPAP as an indispensable tool in the arsenal (B13267) of synthetic organic chemists. The ability to perform these transformations under catalytic and neutral conditions makes it particularly valuable in the synthesis of complex, polyfunctional molecules relevant to the pharmaceutical and agrochemical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. This compound, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]

- 5. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. This compound (TPAP) [commonorganicchemistry.com]

- 7. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. This compound - TPAP [organic-chemistry.org]

- 9. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TPAP/NMO (this compound) - Wordpress [reagents.acsgcipr.org]

- 11. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]

Tetrapropylammonium Perruthenate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the structure, properties, and applications of Tetrapropylammonium (B79313) Perruthenate (TPAP), a versatile oxidizing agent in modern organic synthesis.

Introduction

Tetrapropylammonium perruthenate (TPAP), also known as the Ley-Griffith reagent, is a mild and selective oxidizing agent widely employed in organic chemistry.[1] Its utility lies in its ability to efficiently convert primary alcohols to aldehydes and secondary alcohols to ketones under gentle reaction conditions, tolerating a wide array of sensitive functional groups.[2] This technical guide provides a comprehensive overview of the structure, properties, and applications of TPAP, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.

Structure and Physical Properties

TPAP is a salt composed of a tetrapropylammonium cation and a perruthenate anion (RuO₄⁻).[1] The large organic cation renders the compound soluble in many organic solvents, a key feature for its application in synthesis.

Molecular and Crystal Structure

Physical and Chemical Properties

A summary of the key physical and chemical properties of TPAP is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₂H₂₈NO₄Ru | [2] |

| Molecular Weight | 351.43 g/mol | [4] |

| Appearance | Dark green to black crystalline solid | [4][5] |

| Melting Point | ~160 °C (decomposes) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane, acetonitrile (B52724). | [6] |

| Stability | Air-stable, but best stored under an inert atmosphere and refrigerated. | [7] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of TPAP.

UV-Visible Spectroscopy

The UV-Vis spectrum of TPAP in acetonitrile exhibits characteristic absorption bands.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference(s) |

| 316 nm | 2430 M⁻¹ cm⁻¹ | Acetonitrile | |

| 385 nm | 2230 M⁻¹ cm⁻¹ | Acetonitrile |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following NMR data has been reported, however, the provided spectrum from the source appears to be of a reaction product and not TPAP itself. For a definitive characterization, it is recommended to acquire NMR data on a pure sample of TPAP.

-

¹H NMR (270 MHz, CDCl₃): δ 7.37-7.22 (m, 3H), 7.16-7.13 (m, 2H), 3.61 (dd, J = 5.4, 11.6 Hz, 1 H), 2.58-2.39 (m, 2H), 2.33-2.78 (m, 6H).

-

¹³C NMR (67.8 MHz, CDCl₃): δ 210.3, 138.7, 128.5 (2C), 128.3 (2C), 126.9, 57.4, 42.2, 35.1, 27.8, 25.3.

Synthesis and Handling

Synthesis of this compound

TPAP can be prepared from ruthenium(III) chloride hydrate (B1144303).

Experimental Protocol:

-

Ruthenium(III) chloride hydrate (RuCl₃·nH₂O) is oxidized with an excess of sodium bromate (B103136) (NaBrO₃) in an aqueous sodium carbonate solution.

-

The resulting perruthenate solution is then treated with tetrapropylammonium hydroxide (B78521) ((Pr₄N)OH).

-

The product, TPAP, precipitates as dark green crystals.[7]

Mechanism of Oxidation

The oxidation of alcohols by TPAP proceeds via a catalytic cycle, where the active Ru(VII) species is regenerated by a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[6]

The proposed mechanism involves the formation of a ruthenate ester intermediate, followed by a hydride transfer to yield the carbonyl product and a reduced ruthenium species. The co-oxidant then re-oxidizes the ruthenium species back to its active Ru(VII) state.

Experimental Protocols for Oxidation Reactions

The following are representative experimental procedures for the TPAP-catalyzed oxidation of alcohols.

General Procedure for the Oxidation of a Primary Alcohol to an Aldehyde

Materials:

-

Primary alcohol

-

This compound (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

Powdered 4 Å molecular sieves

-

Dichloromethane (anhydrous)

Protocol:

-

To a stirred solution of the primary alcohol in anhydrous dichloromethane, add N-methylmorpholine N-oxide (1.5 equivalents) and powdered 4 Å molecular sieves.

-

Add a catalytic amount of TPAP (typically 5 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica (B1680970) gel, eluting with a suitable solvent.

-

Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be further purified by column chromatography if necessary.

Applications in Drug Development and Complex Molecule Synthesis

The mildness and high functional group tolerance of TPAP make it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[2] Its ability to selectively oxidize alcohols without affecting other sensitive moieties such as alkenes, alkynes, esters, and many protecting groups is a significant advantage over other oxidation methods.[7]

Safety and Handling

TPAP is an oxidizing agent and should be handled with care. It is advisable to avoid contact with skin and eyes and to work in a well-ventilated fume hood. While it is generally stable, it can be exothermic in some reactions and should be used with caution, especially on a larger scale.[6]

Conclusion

This compound is a highly effective and versatile reagent for the selective oxidation of alcohols in organic synthesis. Its mild reaction conditions, broad functional group compatibility, and catalytic nature have established it as a preferred method for many synthetic transformations. This guide provides essential technical information for researchers and professionals, facilitating the effective and safe use of TPAP in their synthetic endeavors.

References

The Ley-Griffith Oxidation: A Technical Guide to its Discovery, Mechanism, and Application

Abstract

The Ley-Griffith oxidation, a pivotal transformation in modern organic synthesis, offers a mild and highly selective method for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones. This guide provides an in-depth exploration of the history, discovery, and mechanistic intricacies of this reaction. It details the roles of the key reagents, tetra-n-propylammonium perruthenate (TPAP) and N-methylmorpholine N-oxide (NMO), and presents a comprehensive overview of the reaction's broad substrate scope and functional group tolerance. Detailed experimental protocols and a summary of quantitative data are provided to facilitate its application by researchers, scientists, and professionals in drug development.

Introduction: A Historical Perspective

The quest for mild and selective oxidizing agents has been a central theme in the evolution of organic chemistry. Prior to the late 1980s, the oxidation of alcohols often relied on chromium-based reagents or activated dimethyl sulfoxide (B87167) systems, which, while effective, suffered from drawbacks such as toxicity, harsh reaction conditions, and the generation of significant waste.

A breakthrough occurred in 1987 when Steven V. Ley and William P. Griffith reported a new catalytic system for the oxidation of alcohols.[1] Their method utilized a catalytic amount of the tetra-n-propylammonium salt of the perruthenate anion (RuO₄⁻), known as TPAP, in conjunction with a stoichiometric amount of a co-oxidant, N-methylmorpholine N-oxide (NMO).[1] This discovery, now famously known as the Ley-Griffith oxidation, provided a versatile and practical tool for organic synthesis, characterized by its operational simplicity and high chemoselectivity.

TPAP, a readily soluble, non-volatile, and air-stable green solid, can be used at room temperature and avoids the formation of explosive or noxious byproducts.[2] The development of this reagent marked a significant advancement, offering a milder alternative to the highly aggressive oxidant, ruthenium tetroxide (RuO₄).

The Core Reagents: TPAP and NMO

The success of the Ley-Griffith oxidation hinges on the synergistic interplay between the catalyst, TPAP, and the co-oxidant, NMO.

-

Tetra-n-propylammonium Perruthenate (TPAP): This salt consists of a tetrapropylammonium (B79313) cation and the perruthenate (RuO₄⁻) anion, where ruthenium is in the +7 oxidation state. The bulky tetrapropylammonium cation renders the perruthenate salt soluble in a wide range of organic solvents. TPAP acts as the primary oxidant, accepting electrons from the alcohol substrate.

-

N-Methylmorpholine N-oxide (NMO): NMO serves as the stoichiometric terminal oxidant in the catalytic cycle. Its role is to reoxidize the reduced ruthenium species (Ru(V)) back to the active Ru(VII) state, thus regenerating the TPAP catalyst and allowing for its use in catalytic quantities.[3][4]

The presence of molecular sieves is often recommended to remove water, which can hinder the reaction.[3][5] Dichloromethane (B109758) is a commonly used solvent, though the use of acetonitrile (B52724) as a co-solvent has been shown to improve yields in some cases.[5]

The Reaction Mechanism: A Deeper Understanding

For many years, the precise mechanism of the Ley-Griffith oxidation remained a subject of speculation, with Ru(VII) and Ru(VI) species thought to be key intermediates.[5] It was also observed that the reaction can be autocatalytic.[5]

A comprehensive study published in 2017 provided significant insights into the reaction pathway.[4][6][7] Mechanistic investigations revealed that the reaction often exhibits an induction period, particularly when using highly pure TPAP in anhydrous solvents.[4][6][7] This initial slow phase is followed by a rapid acceleration of the reaction rate.

The key findings from this research elucidated the following mechanistic details:

-

The rate-determining step involves the oxidation of a single alcohol molecule by a single perruthenate anion.[4][6][7]

-

The co-oxidant, NMO, does not participate in the rate-determining step. Its function is to regenerate the active Ru(VII) catalyst from the reduced Ru(V) species.[4]

-

The water produced during the oxidation leads to the formation of insoluble ruthenium dioxide (RuO₂). This heterogeneous RuO₂ species acts as a co-catalyst, dramatically accelerating the reaction and explaining the observed autocatalysis.[4][6][7] Therefore, a small amount of TPAP decomposition to RuO₂ is actually beneficial for the catalytic cycle.[6][7]

The proposed catalytic cycle can be visualized as follows:

Figure 1: Catalytic cycle of the Ley-Griffith oxidation.

Quantitative Data Summary

The Ley-Griffith oxidation is renowned for its high efficiency across a wide range of substrates. The following table summarizes typical reaction conditions and yields for the oxidation of various alcohols.

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | TPAP (mol%) | NMO (equiv) | Solvent | Time (h) | Yield (%) | Reference |

| 1-Decanol | Decanal | 5 | 1.5 | CH₂Cl₂ | 0.5 | 92 | Synthesis1994 , 639-666 |

| Geraniol | Geranial | 5 | 1.5 | CH₂Cl₂ | 0.25 | 95 | Synthesis1994 , 639-666 |

| Cinnamyl alcohol | Cinnamaldehyde | 5 | 1.5 | CH₂Cl₂ | 0.5 | 94 | Synthesis1994 , 639-666 |

| Cyclohexanol | Cyclohexanone | 5 | 1.5 | CH₂Cl₂ | 1 | 90 | Synthesis1994 , 639-666 |

| Benzyl alcohol | Benzaldehyde | 5 | 1.5 | CH₂Cl₂ | 0.5 | 98 | Synthesis1994 , 639-666 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 5 | 1.5 | CH₂Cl₂ | 0.5 | 99 | Synthesis1994 , 639-666 |

| Indanol | Indanone | 5 | 1.5 | CH₂Cl₂ | 1 | 95 | Synthesis1994 , 639-666 |

| Unnamed alcohol substrate | Unnamed ketone product | 5 | 6.0 | CH₂Cl₂ | 20 | Not specified | Chem. Sci.2020 , 11, 10934[3] |

| Unnamed alcohol substrate | Unnamed ketoester product | 25 | 3.0 | CH₂Cl₂ | 14 | Not specified | J. Am. Chem. Soc.2023 , 145, 11811[3] |

Experimental Protocols

Preparation of Tetra-n-propylammonium Perruthenate (TPAP)

While commercially available, TPAP can be prepared in a one-pot synthesis.[2]

Procedure:

-

Ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃·nH₂O) is oxidized with an excess of sodium bromate (B103136) (NaBrO₃) in a molar aqueous carbonate solution to form the perruthenate anion (RuO₄⁻).

-

Subsequent addition of tetra-n-propylammonium hydroxide (B78521) ((Pr₄N)OH) results in the precipitation of TPAP as dark green crystals.

-

The crystals are collected by filtration, washed, and dried. The reagent is stable at room temperature for extended periods, especially when refrigerated.[2]

General Procedure for the Ley-Griffith Oxidation

The following is a typical experimental protocol for the oxidation of a primary or secondary alcohol.

Materials:

-

Alcohol (1.0 equiv)

-

Tetra-n-propylammonium perruthenate (TPAP) (0.05 equiv)

-

N-methylmorpholine N-oxide (NMO) (1.5 equiv)

-

Powdered 4 Å molecular sieves

-

Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

-

To a stirred solution of the alcohol in anhydrous dichloromethane at room temperature is added powdered 4 Å molecular sieves.

-

N-methylmorpholine N-oxide (NMO) is then added, followed by the catalytic amount of tetra-n-propylammonium perruthenate (TPAP).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from minutes to several hours.[3]

-

Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or Celite to remove the catalyst and molecular sieves.[3][5]

-

The filtrate is then washed sequentially with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) and a 5% aqueous copper sulfate (B86663) solution.[3]

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the crude aldehyde or ketone.[3]

-

The product can be further purified by column chromatography if necessary.

Safety Note: On a larger scale, the reaction can be exothermic, and the addition of TPAP and NMO should be done carefully, potentially with cooling.[3][5]

Logical Workflow for a Typical Experiment

The following diagram illustrates the logical workflow of a standard Ley-Griffith oxidation experiment.

Figure 2: Logical workflow for a Ley-Griffith oxidation.

Conclusion

The discovery of the Ley-Griffith oxidation represents a landmark in the field of organic synthesis. Its mild reaction conditions, broad functional group tolerance, and high efficiency have made it an indispensable tool for the synthesis of complex molecules in both academic and industrial research. The continued elucidation of its reaction mechanism further refines our understanding and allows for the development of even more selective and robust oxidation protocols. This guide provides the foundational knowledge and practical details necessary for the successful implementation of this powerful synthetic method.

References

- 1. synarchive.com [synarchive.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. scispace.com [scispace.com]

- 5. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 7. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of Tetrapropylammonium Perruthenate (TPAP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Tetrapropylammonium (B79313) Perruthenate (TPAP), a widely utilized oxidizing agent in organic chemistry. The document outlines the key synthetic methodologies, presents available quantitative data, and illustrates the reaction pathways.

Introduction

Tetrapropylammonium perruthenate (TPAP), with the chemical formula [N(C₃H₇)₄]⁺[RuO₄]⁻, is a mild and selective oxidizing agent for a broad range of functional groups.[1][2] Its solubility in organic solvents and its catalytic nature, often in conjunction with a co-oxidant, make it a valuable tool in modern organic synthesis, particularly in the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones.[3][4] This guide focuses on the prevalent method for its preparation from ruthenium(III) chloride.

Synthesis of this compound

The most common and practical synthesis of TPAP is a one-pot procedure involving the oxidation of hydrated ruthenium(III) chloride (RuCl₃·xH₂O) to the perruthenate anion (RuO₄⁻), followed by precipitation with a tetrapropylammonium salt.[5]

Reaction Principle

The synthesis is based on a two-step process:

-

Oxidation: Ruthenium(III) is oxidized to the heptavalent state (Ru(VII)) in the form of the perruthenate ion (RuO₄⁻). This is typically achieved using a strong oxidizing agent in an aqueous basic solution.

-

Precipitation: The tetrapropylammonium cation ([N(C₃H₇)₄]⁺) is introduced to the aqueous solution of the perruthenate ion, leading to the precipitation of the dark green, crystalline solid TPAP.

Reagents and Materials

| Reagent/Material | Formula | Purpose |

| Ruthenium(III) chloride hydrate (B1144303) | RuCl₃·xH₂O | Ruthenium source |

| Sodium bromate(V) | NaBrO₃ | Oxidizing agent |

| Sodium hydroxide (B78521) | NaOH | To create a basic medium |

| Tetrapropylammonium hydroxide | [N(C₃H₇)₄]OH | Source of the tetrapropylammonium cation |

| Deionized water | H₂O | Solvent |

| Organic solvent (e.g., pentane (B18724), cyclohexane) | - | For washing the final product |

Experimental Protocol

General Procedure:

-

Preparation of the Perruthenate Solution:

-

Ruthenium(III) chloride hydrate is dissolved in an aqueous solution of sodium hydroxide.

-

An excess of sodium bromate(V) is added to the solution.

-

The mixture is stirred at room temperature until the oxidation is complete, indicated by a color change to a deep green or black-green, characteristic of the perruthenate ion.

-

-

Precipitation of TPAP:

-

An aqueous solution of tetrapropylammonium hydroxide is added dropwise to the stirred perruthenate solution.

-

The addition of the tetrapropylammonium salt causes the immediate precipitation of this compound as a dark green solid.

-

-

Isolation and Purification:

-

The solid is collected by filtration (e.g., using a Büchner funnel).

-

The collected solid is washed with deionized water to remove any soluble impurities.

-

Further washing with a non-polar organic solvent, such as pentane or cyclohexane, can be performed to remove any organic-soluble impurities.

-

The final product is dried under vacuum to yield the crystalline TPAP.

-

Quantitative Data

Quantitative data for the synthesis of TPAP, such as precise yields and purity, are not consistently reported across different sources. The yield can be influenced by factors such as the quality of the starting materials, the efficiency of the precipitation, and the purification method.

| Parameter | Value | Source/Comment |

| Reported Yield | Can be high, with some sources suggesting the potential for near-quantitative yields. | The exact yield is highly dependent on the specific experimental conditions. |

| Purity | High purity can be achieved through careful washing and drying. | Purity is typically assessed by its performance in catalytic oxidations. |

| Appearance | Dark green crystalline solid | Consistent across various sources.[6] |

| Molecular Weight | 351.43 g/mol | Calculated from the chemical formula.[6] |

Reaction Mechanisms and Workflows

Synthesis of TPAP

The synthesis of TPAP involves the oxidation of Ru(III) to Ru(VII) followed by ionic association. The detailed mechanism for the oxidation of ruthenium(III) chloride by sodium bromate (B103136) in an alkaline medium is complex and involves multiple steps. A simplified representation is provided below.

Catalytic Cycle of TPAP in Alcohol Oxidation

TPAP is most commonly used as a catalyst in conjunction with a co-oxidant, such as N-methylmorpholine N-oxide (NMO), to regenerate the active Ru(VII) species. This catalytic cycle allows for the use of sub-stoichiometric amounts of the expensive ruthenium reagent.

Spectroscopic Characterization Data

A thorough search of publicly available databases and literature did not yield specific, assignable ¹H NMR, ¹³C NMR, or IR spectroscopic data for this compound. While these analytical techniques are undoubtedly used to characterize the compound after synthesis, the data is not readily accessible. For researchers requiring this information, it is recommended to acquire it experimentally upon synthesis and purification of the compound.

Safety and Handling

This compound is an oxidizing agent and should be handled with care. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

The synthesis of this compound from ruthenium(III) chloride provides a reliable route to this versatile oxidizing agent. While the general procedure is well-established, specific experimental details and comprehensive characterization data are not widely disseminated in easily accessible sources. This guide provides a foundational understanding of the synthesis, which, when supplemented with primary literature, will be a valuable resource for researchers in organic synthesis and drug development.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive literature review and adherence to established laboratory safety protocols.

References

- 1. This compound, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]

- 2. This compound - TPAP [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. How to tame an oxidant: the mysteries of "tpap" (tetra-n-propylammonium perruthenate). - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. uwindsor.ca [uwindsor.ca]

- 6. researchgate.net [researchgate.net]

The Autocatalytic Nature of TPAP Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of alcohols to aldehydes and ketones is a cornerstone of modern organic synthesis, critical in academic research and the development of pharmaceuticals and other fine chemicals. Among the plethora of available oxidizing agents, tetrapropylammonium (B79313) perruthenate (TPAP), often referred to as the Ley-Griffith reagent, has emerged as a remarkably mild, selective, and versatile catalyst.[1][2] This guide provides an in-depth technical examination of a fascinating and synthetically relevant aspect of TPAP-mediated oxidations: its autocatalytic nature. Understanding and controlling this phenomenon is crucial for reaction optimization, scalability, and achieving reproducible results.

A hallmark of TPAP oxidation is an initial induction period, where the reaction proceeds slowly, followed by a dramatic acceleration in rate.[1] This sigmoidal kinetic profile is a classic indicator of an autocatalytic process, where a product of the reaction acts as a catalyst for the reaction itself.[1] This guide will delve into the mechanistic underpinnings of this autocatalysis, present key quantitative data, provide detailed experimental protocols for studying the reaction kinetics, and offer visual representations of the proposed mechanistic pathways.

The Mechanism of Autocatalysis

The autocatalysis in TPAP oxidations is attributed to the formation of ruthenium dioxide (RuO₂), which acts as a heterogeneous co-catalyst.[1] While TPAP (containing Ru(VII)) is the primary oxidant, its reduction during the catalytic cycle and subsequent side reactions lead to the gradual formation of insoluble RuO₂.

The overall process can be dissected into two main phases: a slow initial phase and a rapid, autocatalytic phase. The rate laws for both phases are first order in both the perruthenate catalyst and the alcohol substrate, and zero order with respect to the co-oxidant, N-methylmorpholine N-oxide (NMO).[1]

The key difference lies in the bimolecular rate constants, where k' is significantly larger than k, reflecting the acceleration due to the presence of the RuO₂ autocatalyst.

The formation of RuO₂ is initiated by the reduction of the active Ru(VII) species to a highly reactive Ru(V) intermediate.[1] In the presence of water, a byproduct of the alcohol oxidation, this Ru(V) species can disproportionate to form RuO₂ and a Ru(VI) species.[1] As the reaction progresses, the accumulation of both water and RuO₂ leads to the observed rate acceleration.[1] It is noteworthy that commercial batches of TPAP often contain trace amounts of RuO₂, which can shorten or even eliminate the induction period.[1]

The primary role of the co-oxidant, N-methylmorpholine N-oxide (NMO), is to regenerate the active Ru(VII) species from the reduced Ru(V) form, thus maintaining the catalytic cycle.[1] While essential for catalytic turnover, NMO does not directly participate in the rate-determining step of the alcohol oxidation.[1]

Quantitative Kinetic Data

The autocatalytic behavior of TPAP oxidation has been quantitatively studied, most notably for the oxidation of diphenylmethanol (B121723). The following table summarizes the key kinetic parameters derived from these studies.

| Substrate | Phase | Rate Law | Bimolecular Rate Constant | Conditions | Reference |

| Diphenylmethanol | Induction | v = k[TPAP][Alcohol] | k | MeCN, 303 K | [1] |

| Diphenylmethanol | Rapid | v' = k'[TPAP][Alcohol] | k' (k' > k) | MeCN, 303 K | [1] |

Note: While the rate laws have been established, the precise numerical values for k and k' were not explicitly stated in the primary literature reviewed. The significant increase in the reaction rate during the rapid phase indicates that k' is substantially larger than k.

Experimental Protocols

Reproducing and studying the autocatalytic nature of TPAP oxidation requires careful experimental design. The following protocols are based on methodologies reported in the literature.[1]

Kinetic Analysis of Diphenylmethanol Oxidation by UV-Vis Spectroscopy

This protocol allows for the real-time monitoring of the reaction by observing the formation of the benzophenone (B1666685) product.

Materials:

-

Tetrapropylammonium perruthenate (TPAP), high purity

-

N-methylmorpholine N-oxide (NMO), anhydrous

-

Diphenylmethanol

-

Acetonitrile (MeCN), anhydrous

-

4 Å molecular sieves

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

-

1 cm quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a fresh 0.25 mM solution of high-purity TPAP in anhydrous MeCN.

-

Prepare a 0.85 M stock solution of NMO in anhydrous MeCN, pre-dried over 4 Å molecular sieves for at least 16 hours.

-

Prepare a 0.1 M stock solution of diphenylmethanol in anhydrous MeCN.

-

-

Kinetic Run:

-

Add 2.0 mL of the 0.25 mM TPAP solution to a 1 cm quartz cuvette and place it in the spectrophotometer's thermostatted cell holder set to 303 K. Allow to equilibrate for 10 minutes.

-

Add the desired volume of the NMO stock solution to the cuvette.

-

Initiate the reaction by adding the desired volume of the diphenylmethanol stock solution.

-

Immediately begin monitoring the absorbance at 336 nm (the λmax of benzophenone) over time.

-

-

Data Analysis:

-

Plot the absorbance at 336 nm versus time. The resulting curve should exhibit a sigmoidal shape.

-

The maximum reaction rate (vmax) for both the induction and rapid phases can be determined from the steepest tangents of the curve.

-

By varying the initial concentrations of TPAP, diphenylmethanol, and NMO, the reaction order with respect to each component can be determined.

-

Preparation of High-Purity TPAP

To observe a distinct induction period, it is crucial to use TPAP that is free of RuO₂ impurities.

Materials:

-

Ruthenium trichloride (B1173362) hydrate (B1144303) (RuCl₃·nH₂O)

-

Sodium bromate (B103136) (NaBrO₃)

-

Sodium carbonate (Na₂CO₃)

-

Tetrapropylammonium hydroxide (B78521) ((Pr)₄NOH)

Procedure:

-

A detailed, simple procedure for the preparation of TPAP is provided in the supporting materials of the publication by Koroluk et al. (2011). This procedure is suitable for generating high-purity TPAP for kinetic studies.

Preparation of Anhydrous NMO Solution

The presence of water can significantly impact the induction period and the overall reaction rate.

Procedure:

-

Commercially available NMO monohydrate can be used to prepare a concentrated stock solution in an anhydrous solvent like acetonitrile.

-

This solution should then be dried over activated 4 Å molecular sieves for a minimum of 16 hours before use to remove residual water.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a typical experimental workflow for studying the autocatalytic nature of TPAP oxidation.

Caption: Proposed mechanism for TPAP oxidation including the autocatalytic cycle.

Caption: Experimental workflow for kinetic analysis of TPAP oxidation.

Conclusion

The autocatalytic nature of TPAP oxidation, driven by the in situ formation of ruthenium dioxide, is a key feature of this important synthetic transformation. While this behavior can lead to variability in reaction times and reproducibility, a thorough understanding of the underlying mechanism allows for greater control over the process. For instance, the deliberate addition of a small amount of RuO₂ or the use of commercial grade TPAP can eliminate the induction period, leading to more predictable reaction profiles. Conversely, for detailed mechanistic studies, the use of high-purity TPAP and anhydrous conditions is essential to clearly observe the autocatalytic effect. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore, optimize, and harness the full potential of TPAP-mediated oxidations.

References

Unraveling the Ru(VII) Active Species in TPAP Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium (B79313) perruthenate (TPAP) is a mild and selective oxidizing agent widely employed in organic synthesis for the conversion of alcohols to aldehydes and ketones. This technical guide provides an in-depth exploration of the active Ru(VII) species, the perruthenate ion ([RuO₄]⁻), at the core of TPAP's reactivity. A detailed examination of the catalytic cycle, the crucial role of the co-oxidant N-methylmorpholine N-oxide (NMO), and the recently elucidated co-catalytic function of ruthenium dioxide (RuO₂) is presented. This guide consolidates quantitative data on substrate scope and yields, detailed experimental protocols, and visual representations of the reaction mechanisms to serve as a comprehensive resource for researchers in synthetic chemistry and drug development.

The Active Species: Perruthenate Ru(VII)

The potent yet selective oxidizing power of TPAP stems from the perruthenate anion, [RuO₄]⁻, which features ruthenium in its +7 oxidation state. This species is a soluble, stable, and commercially available green solid, making it a convenient reagent for a variety of organic transformations.[1][2][3] Unlike the more aggressive ruthenium tetroxide (RuO₄), TPAP offers a milder alternative, allowing for the selective oxidation of alcohols without over-oxidation to carboxylic acids or cleavage of olefinic bonds.[3]

The catalytic nature of TPAP is achieved through the use of a co-oxidant, most commonly N-methylmorpholine N-oxide (NMO).[4] The primary role of NMO is to regenerate the active Ru(VII) species from the reduced Ru(V) form that is generated during the alcohol oxidation, thus allowing for the use of sub-stoichiometric amounts of the expensive ruthenium catalyst.[5][6]

The Catalytic Cycle: A Two-Part Mechanism

Recent mechanistic studies have revealed a more complex picture of the TPAP oxidation than previously understood, highlighting a dual-phase process involving both a homogeneous and a heterogeneous catalytic cycle.

The Homogeneous Catalytic Cycle

The primary catalytic cycle involves the direct oxidation of the alcohol by the perruthenate anion. The proposed mechanism proceeds as follows:

-

Formation of a Ruthenate Ester: The Ru(VII) species reacts with the alcohol to form a ruthenate ester intermediate.[4]

-

Hydride Abstraction: A concerted two-electron process occurs, involving the abstraction of a hydride from the alcohol's α-carbon, leading to the formation of the corresponding aldehyde or ketone.[7] This step reduces the ruthenium center from Ru(VII) to Ru(V).

-

Regeneration of the Catalyst: The co-oxidant, NMO, re-oxidizes the Ru(V) species back to the active Ru(VII) perruthenate, completing the catalytic cycle.[5][6] NMO itself is reduced to N-methylmorpholine.

A key finding is that NMO does not participate in the rate-determining step of the alcohol oxidation, confirming its role as a regenerating agent for the active catalyst.[8]

Figure 1: The primary homogeneous catalytic cycle of TPAP oxidation.

The Heterogeneous Co-catalysis by RuO₂

A significant advancement in understanding the TPAP mechanism is the discovery of an autocatalytic process involving ruthenium dioxide (RuO₂).[9] When using pure TPAP in anhydrous solvents, an induction period is often observed, followed by a rapid acceleration of the reaction rate.[8] This acceleration is attributed to the formation of insoluble RuO₂ nanoparticles, which act as a heterogeneous co-catalyst.[6]

The formation of RuO₂ is thought to arise from the disproportionation of the Ru(V) intermediate, particularly when the concentration of the NMO co-oxidant is insufficient to rapidly regenerate the Ru(VII) species. The proposed mechanism for the involvement of RuO₂ is as follows:

-

Formation of RuO₂: A portion of the TPAP catalyst degrades to form RuO₂.[8]

-

Surface Adsorption: Both the perruthenate and the alcohol substrate adsorb onto the surface of the RuO₂ nanoparticles.

-

Accelerated Oxidation: The oxidation reaction is accelerated on the surface of the RuO₂, leading to a faster turnover rate.

The presence of RuO₂ bypasses the slower homogeneous pathway, leading to a more efficient overall oxidation process.[6]

Figure 2: The role of RuO₂ as a heterogeneous co-catalyst in TPAP oxidation.

Quantitative Data

The versatility of TPAP as an oxidizing agent is demonstrated by its broad substrate scope, encompassing primary, secondary, benzylic, and allylic alcohols. The following tables summarize representative yields for the oxidation of various alcohols.

Table 1: Substrate Scope and Yields for TPAP Oxidation of Alcohols

| Substrate (Alcohol) | Product (Aldehyde/Ketone) | Yield (%) | Reference |

| Benzyl alcohol | Benzaldehyde | >95 | [10] |

| Cinnamyl alcohol | Cinnamaldehyde | 92 | [11] |

| Geraniol | Geranial | High | [12] |

| Cyclohexanol | Cyclohexanone | 98 | [11] |

| trans-2-Phenyl-1-cyclohexanol | 2-Phenylcyclohexanone | 87 | |

| 1-Octanol | Octanal | 93 | [11] |

| 2-Octanol | 2-Octanone | 95 | [11] |

| 1,4-Butanediol | γ-Butyrolactone | 85 | [11] |

| Indole-3-carbinol | Indole-3-carboxaldehyde | 91 | [11] |

Yields are typically high, ranging from 70-95% under standard conditions (5 mol% TPAP, 1.5 eq NMO, CH₂Cl₂, room temperature).[4]

Table 2: Kinetic Data for TPAP Oxidation

| Substrate | Rate Law | Observations | Reference |

| 2-Propanol | Second order in TPAP, first order in 2-propanol | Autocatalytic process due to RuO₂ formation. | [9] |

| Substituted Benzyl Alcohols | First order in TPAP, fractional order in alcohol, negative order in O₂ (with O₂ as co-oxidant) | Electron-donating groups on the aromatic ring slightly increase the reaction rate. | [10] |

Turnover numbers (TON) for TPAP can be high, with values of at least 140 reported for the oxidation of primary alcohols using TPAP-doped ormosils.[10]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of the TPAP catalyst and for a general alcohol oxidation procedure.

Preparation of Tetrapropylammonium Perruthenate (TPAP)

This procedure is adapted from the original literature.[1]

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Sodium bromate (B103136) (NaBrO₃)

-

Sodium carbonate (Na₂CO₃)

-

Tetrapropylammonium hydroxide (B78521) ((Pr)₄NOH)

-

Deionized water

Procedure:

-

In a flask, dissolve ruthenium(III) chloride hydrate in deionized water.

-

Add a solution of sodium carbonate in deionized water.

-

Slowly add an excess of sodium bromate solution to the ruthenium solution with vigorous stirring. The color of the solution will change, indicating the oxidation of ruthenium.

-

Once the oxidation is complete, add a solution of tetrapropylammonium hydroxide.

-

Stir the mixture for a period, during which dark green crystals of TPAP will precipitate.

-

Collect the crystals by filtration, wash with cold deionized water, and dry under vacuum.

Safety Note: Ruthenium compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

General Procedure for the Oxidation of an Alcohol using TPAP/NMO

This is a general procedure that can be adapted for various alcohol substrates.[4]

Materials:

-

Alcohol

-

This compound (TPAP)

-

N-Methylmorpholine N-oxide (NMO)

-

Powdered 4 Å molecular sieves

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

To a stirred suspension of the alcohol and powdered 4 Å molecular sieves in anhydrous dichloromethane at room temperature, add N-methylmorpholine N-oxide.

-

Add a catalytic amount of TPAP (typically 5 mol%) to the mixture.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically filtered through a pad of silica (B1680970) gel or celite to remove the ruthenium byproducts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel.

Experimental Workflow:

Figure 3: A typical experimental workflow for the TPAP/NMO oxidation of an alcohol.

Conclusion

The Ru(VII) active species in the form of the perruthenate anion is a highly effective and selective oxidant for the conversion of alcohols to aldehydes and ketones. The catalytic efficiency of TPAP is maintained by the co-oxidant NMO, which regenerates the active Ru(VII) species. The discovery of the co-catalytic role of RuO₂ has provided a deeper understanding of the reaction mechanism, explaining the observed autocatalysis and highlighting the importance of reaction conditions. This guide provides a comprehensive overview of the fundamental principles and practical applications of TPAP, serving as a valuable resource for chemists engaged in organic synthesis and drug development. The detailed protocols and compiled data herein are intended to facilitate the successful application of this powerful synthetic tool.

References

- 1. Preparation and use of tetra-n-butylammonium per-ruthenate (TBAP reagent) and tetra-n-propylammonium per-ruthenate (TPAP reagent) as new catalytic oxidants for alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound - TPAP [organic-chemistry.org]

- 3. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. RuCl3/Tetrapropylammonium perruthenate (TPAP) Plus Co-oxidants - Wordpress [reagents.acsgcipr.org]

- 6. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ruthenium tetroxide and perruthenate chemistry. Recent advances and related transformations mediated by other transition metal oxo-species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. qualitas1998.net [qualitas1998.net]

- 11. This compound, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]

- 12. Microscale Catalytic and Chemoselective TPAP Oxidation of Geraniol [chemeducator.org]

A Technical Guide to the Solubility of Tetrapropylammonium Perruthenate (TPAP) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropylammonium perruthenate (TPAP) is a widely utilized oxidizing agent in organic synthesis, valued for its mild and selective nature. Its efficacy in various reactions is intrinsically linked to its solubility in the chosen solvent system. This technical guide provides a comprehensive overview of the solubility of TPAP in common organic solvents. While precise quantitative data is not extensively available in published literature, this document compiles qualitative solubility information and outlines detailed experimental protocols for its determination. Furthermore, a logical workflow for a typical TPAP-catalyzed oxidation is presented visually to aid in experimental design.

Introduction

This compound (TPAP), also known as the Ley-Griffith reagent, is a salt with the formula N(C₃H₇)₄RuO₄[1]. It is recognized as a versatile and mild oxidizing agent for a broad range of substrates, most notably for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones[1][2]. A key advantage of TPAP is its solubility in many organic solvents, which allows for homogenous reaction conditions. This guide aims to provide a detailed understanding of TPAP's solubility characteristics to assist researchers in solvent selection and experimental setup.

Solubility of TPAP in Organic Solvents

A comprehensive search of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data (e.g., in g/100 mL) for TPAP in a wide array of organic solvents. Most sources describe TPAP as being "readily soluble" in common organic solvents, particularly chlorinated solvents. Dichloromethane is frequently cited as the solvent of choice for TPAP-mediated oxidations[1].

Qualitative Solubility Data

The following table summarizes the qualitative solubility information gathered from various sources.

| Solvent | Qualitative Solubility | Source |

| Dichloromethane (CH₂Cl₂) | Readily Soluble | [1] |

| Acetonitrile (CH₃CN) | Implied to be soluble |

It is important to note that a Material Safety Data Sheet (MSDS) for a similar compound indicated insolubility in water[3]. While not directly applicable to organic solvents, it highlights the non-polar character of the compound, which would favor solubility in less polar organic solvents.

Experimental Protocols for Determining Solubility

Given the absence of extensive quantitative data, researchers may need to determine the solubility of TPAP in a specific solvent for their application. Below are detailed, generalized protocols for such a determination.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Materials:

-

This compound (TPAP)

-

Solvent of interest

-

Analytical balance

-

Volumetric flask

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Temperature-controlled bath

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Evaporating dish or pre-weighed vial

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of TPAP to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in a temperature-controlled bath and stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is established, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a compatible filter.

-

-

Quantification of Dissolved Solute:

-

Transfer the known volume of the saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the TPAP.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried TPAP residue.

-

The mass of the dissolved TPAP is the final weight minus the initial weight of the empty container.

-

-

Calculation of Solubility:

-

Solubility ( g/100 mL) = (Mass of dissolved TPAP (g) / Volume of solvent withdrawn (mL)) * 100

-

Visual Method for Solubility Estimation

This is a simpler, qualitative or semi-quantitative method to quickly assess solubility.

Materials:

-

This compound (TPAP)

-

Solvent of interest

-

Test tubes or small vials

-

Vortex mixer

Protocol:

-

Add a small, known amount of TPAP (e.g., 10 mg) to a test tube.

-

Add a small, known volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously mix the contents using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, the solubility is at least 1 g/100 mL. You can incrementally add more solute to determine the saturation point.

-

If the solid does not dissolve, you can incrementally add more solvent until it does, allowing for an estimation of the solubility.

Workflow for TPAP-Catalyzed Oxidation

The following diagram illustrates a typical experimental workflow for the oxidation of an alcohol to an aldehyde or ketone using a catalytic amount of TPAP with a co-oxidant.

References

Methodological & Application

Application Notes: TPAP Catalyzed Oxidation of Primary Alcohols to Aldehydes

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. The Ley-Griffith oxidation, utilizing tetrapropylammonium (B79313) perruthenate (TPAP) as a catalyst, has emerged as a mild, selective, and highly efficient method for this conversion.[1][2] TPAP, a commercially available, air- and moisture-tolerant solid, is used in catalytic amounts in conjunction with a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[3][4] This combination allows for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, a common side reaction with many other oxidizing agents.[3]

Advantages of TPAP Oxidation

The TPAP-catalyzed oxidation offers several distinct advantages for researchers and drug development professionals:

-

Mild Reaction Conditions: The oxidation is typically carried out at room temperature in common organic solvents like dichloromethane (B109758) (DCM) or acetonitrile, making it compatible with a wide range of sensitive functional groups and complex molecules.[3][5]

-

High Selectivity: TPAP demonstrates excellent chemoselectivity, oxidizing primary alcohols to aldehydes in the presence of various other functional groups such as double bonds, esters, amides, and many common protecting groups.[2][6]

-

Catalytic Nature: The use of a catalytic amount of the expensive TPAP reagent, regenerated by a stoichiometric amount of the inexpensive co-oxidant NMO, makes the process more cost-effective and reduces heavy metal waste.[7][8]

-

Simple Work-up: The work-up procedure is generally straightforward, often involving filtration through a pad of silica (B1680970) gel or Celite to remove the catalyst residue and co-oxidant byproducts.[3][5]

-

Broad Substrate Scope: The method is applicable to a wide variety of primary alcohols, including those that are sterically hindered or contain sensitive functionalities.[2]

Limitations and Considerations

Despite its numerous advantages, there are some limitations and important considerations to keep in mind when employing TPAP oxidation:

-

Cost of TPAP: Although used in catalytic amounts, TPAP is a precious metal-based reagent and can be expensive, which may be a consideration for large-scale synthesis.[7]

-

Over-oxidation: While generally selective for aldehydes, over-oxidation to the carboxylic acid can occur, particularly in the presence of water.[7][9] The use of molecular sieves is often recommended to mitigate this.[5][8]

-

Exothermic Reactions: On a larger scale, the reaction can be exothermic and may require cooling to control the reaction rate and prevent potential hazards.[5][7]

-

Hygroscopicity of NMO: The co-oxidant NMO is hygroscopic, and its water content can influence the reaction outcome. Proper storage and handling are essential.[10]

-

Catalyst Decomposition: TPAP can slowly decompose over time, which may affect reaction reproducibility.[9][11]

Catalytic Cycle of TPAP Oxidation

The proposed mechanism for the TPAP-catalyzed oxidation of a primary alcohol to an aldehyde in the presence of NMO is depicted below. The active Ru(VII) species in TPAP oxidizes the alcohol to the corresponding aldehyde, resulting in a reduced Ru(V) species. The co-oxidant, NMO, then re-oxidizes the Ru(V) back to the active Ru(VII) state, thus completing the catalytic cycle.

Caption: Catalytic cycle of TPAP oxidation.

Experimental Protocols

Herein are detailed experimental protocols for the TPAP-catalyzed oxidation of primary alcohols to aldehydes, compiled from various literature sources.

Protocol 1: Standard TPAP Oxidation with NMO and Molecular Sieves

This protocol is a general and widely used procedure for the oxidation of primary alcohols.

Materials:

-

Primary alcohol

-

Tetrapropylammonium perruthenate (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

Powdered 4 Å molecular sieves

-

Anhydrous dichloromethane (DCM)

-

Silica gel or Celite

-

Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

-

5% aqueous copper sulfate (B86663) (CuSO4) solution (optional)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DCM, add N-methylmorpholine N-oxide (1.5 equiv) and powdered 4 Å molecular sieves.[5]

-

Stir the suspension at room temperature for 10-15 minutes.

-

Add this compound (TPAP, 0.05 equiv) in one portion.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 16 hours.[5]

-

Upon completion, filter the reaction mixture through a pad of Celite or a short plug of silica gel, eluting with DCM or diethyl ether.[5]

-

The resulting solution can be washed with saturated aqueous Na2SO3 solution and 5% aqueous copper sulfate solution to remove residual reagents.[5]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude aldehyde.

-

The crude product can be used in the next step without further purification or purified by silica gel column chromatography if necessary.[5]

Protocol 2: TPAP Oxidation at 0 °C to Room Temperature

This protocol is suitable for reactions that may be exothermic or for substrates that are sensitive to higher temperatures.

Materials:

-

Primary alcohol

-

This compound (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether (Et2O)

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) and N-methylmorpholine N-oxide (3.0 equiv) in DCM.[5]

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (0.25 equiv) to the cooled solution.[5]

-

Allow the reaction mixture to slowly warm to room temperature (23 °C) and stir for 14 hours.[5]

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a plug of silica gel, washing the silica with Et2O.[5]

-

Concentrate the filtrate under reduced pressure to yield the crude aldehyde.[5]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the TPAP-catalyzed oxidation of various primary alcohols to their corresponding aldehydes.

| Substrate | TPAP (mol%) | Co-oxidant (equiv) | Solvent | Time (h) | Yield (%) | Reference |

| A primary alcohol | 5 | NMO (1.5) | DCM | 1-16 | 70-95 | [5] |

| An alcohol | 5 | NMO (6.0) | DCM | 20 | Not specified | [5] |

| An alcohol | 25 | NMO (3.0) | DCM | 14 | Not specified | [5] |

| trans-2-Phenyl-1-cyclohexanol | ~7.7 | NMO (~2.3) | DCM | overnight | 87 | [10] |

General Experimental Workflow

The logical flow of a typical TPAP oxidation experiment is outlined in the diagram below.

Caption: General experimental workflow for TPAP oxidation.

References

- 1. synarchive.com [synarchive.com]

- 2. This compound, Pr4N+RuO4-, TPAP: A Catalytic Oxidant for Organic Synthesis [organic-chemistry.org]

- 3. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. TPAP/NMO (this compound) - Wordpress [reagents.acsgcipr.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound - TPAP [organic-chemistry.org]

- 10. TCI Practical Example: Oxidation of a Hydroxy Group Using TPAP | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Selective Oxidation of Secondary Alcohols with TPAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of intermediates in drug discovery and development. Tetrapropylammonium (B79313) perruthenate (TPAP) is a mild and highly selective catalytic oxidant for this purpose.[1][2] Developed by Ley and Griffith, TPAP offers several advantages over other oxidation reagents, including its high chemoselectivity, operational simplicity, and compatibility with a wide range of sensitive functional groups.[1][3] This document provides detailed application notes and experimental protocols for the selective oxidation of secondary alcohols using TPAP.

Advantages of TPAP in Secondary Alcohol Oxidation

TPAP has emerged as a preferred reagent for the oxidation of secondary alcohols due to its remarkable features:

-

Mild Reaction Conditions: TPAP oxidations are typically carried out at room temperature in common organic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724), preserving thermally sensitive functional groups.[3][4]

-

High Selectivity: TPAP selectively oxidizes alcohols in the presence of various other functional groups such as alkenes, alkynes, epoxides, silyl (B83357) ethers, and esters.[3]

-

Catalytic Nature: The reaction is catalytic in TPAP, typically requiring only 5 mol% of the catalyst. A co-oxidant, most commonly N-methylmorpholine-N-oxide (NMO), is used in stoichiometric amounts to regenerate the active Ru(VII) species.[3][4]

-

Broad Substrate Scope: TPAP is effective for the oxidation of a wide array of secondary alcohols, including cyclic, acyclic, benzylic, and sterically hindered substrates.[3]

-

Simple Work-up: The work-up procedure is generally straightforward, often involving filtration through a pad of silica (B1680970) gel to remove the ruthenium byproducts.[5]

Reaction Mechanism and Experimental Workflow

The catalytic cycle of TPAP oxidation involves the reduction of the active Ru(VII) species to Ru(V) by the alcohol, which is concurrently oxidized to the corresponding ketone. The co-oxidant, NMO, then re-oxidizes the Ru(V) species back to Ru(VII), allowing the catalytic cycle to continue.[4]

Catalytic Cycle of TPAP Oxidation

Caption: Simplified catalytic cycle for the TPAP oxidation of a secondary alcohol.

General Experimental Workflow

Caption: General workflow for the TPAP-mediated oxidation of secondary alcohols.

Data Presentation: Substrate Scope and Yields

The TPAP/NMO system is effective for a wide range of secondary alcohols, providing the corresponding ketones in good to excellent yields. The following table summarizes representative examples.

| Substrate (Secondary Alcohol) | Product (Ketone) | Yield (%) | Reference |

| Cyclododecanol | Cyclododecanone | 95 | [6] |

| 4-tert-Butylcyclohexanol | 4-tert-Butylcyclohexanone | 92 | [3] |

| 1-Phenylethanol | Acetophenone | 94 | [3] |

| Diphenylmethanol | Benzophenone | 98 | [3] |

| Borneol | Camphor | 91 | [3] |

| Cholesterol | Cholestenone | 85 | [3] |

| Geraniol | Geranial | 82 | [7] |

| Nerol | Neral | 78 | [7] |

Note: Geraniol and Nerol are primary allylic alcohols, but their selective oxidation to the corresponding aldehydes without isomerization of the double bond highlights the mildness of the TPAP/NMO system.

Experimental Protocols

General Protocol for the Oxidation of a Secondary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Secondary alcohol

-

Tetrapropylammonium perruthenate (TPAP)

-

N-methylmorpholine-N-oxide (NMO)

-

Powdered 4 Å molecular sieves

-

Anhydrous dichloromethane (DCM) or acetonitrile

-

Silica gel or Celite®

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous DCM (0.1-0.2 M) at room temperature, add N-methylmorpholine-N-oxide (1.5 equiv) and powdered 4 Å molecular sieves.

-

Stir the mixture for 10-15 minutes.

-

Add this compound (TPAP, 0.05 equiv) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 1 to 16 hours.[4]

-

Upon completion, dilute the reaction mixture with DCM and filter through a short pad of silica gel or Celite®.

-

Wash the filter cake with additional DCM.

-

Concentrate the filtrate under reduced pressure to afford the crude ketone.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Example Protocol: Oxidation of 1-(4-methylphenyl)ethanol (B1581246)

Materials:

-

1-(4-methylphenyl)ethanol (136 mg, 1.0 mmol)

-

NMO (176 mg, 1.5 mmol)

-

TPAP (17.6 mg, 0.05 mmol)

-

Powdered 4 Å molecular sieves (500 mg)

-

Anhydrous DCM (10 mL)

Procedure:

-

To a solution of 1-(4-methylphenyl)ethanol (136 mg, 1.0 mmol) in anhydrous DCM (10 mL) was added NMO (176 mg, 1.5 mmol) and powdered 4 Å molecular sieves (500 mg).

-

The mixture was stirred at room temperature for 15 minutes.

-

TPAP (17.6 mg, 0.05 mmol) was then added, and the resulting mixture was stirred at room temperature for 2 hours.

-

The reaction was monitored by TLC (3:1 hexanes/ethyl acetate).

-

Upon completion, the reaction mixture was filtered through a plug of silica gel, eluting with DCM.

-

The filtrate was concentrated under reduced pressure to give 4-methylacetophenone as a colorless oil (130 mg, 97% yield).

Safety and Handling

-

TPAP is an oxidant and should be handled with care. Avoid contact with skin and eyes.

-

The reaction can be exothermic, especially on a larger scale.[5] For multi-gram scale reactions, it is advisable to add the TPAP portion-wise and maintain cooling with an ice bath.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting

-

Slow or Incomplete Reaction:

-

Low Yield:

-

Consider using acetonitrile as a co-solvent, which can sometimes improve the yield.[5]

-

Ensure the NMO is of good quality and has been stored properly to avoid hydration.

-

Conclusion

The TPAP-mediated oxidation of secondary alcohols is a robust and reliable method for the synthesis of ketones. Its mild conditions, high selectivity, and broad functional group tolerance make it an invaluable tool in modern organic synthesis and drug development. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this important transformation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - TPAP [organic-chemistry.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Ley-Griffith Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. TPAP (Ley-Griffith) Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Ley-Griffith Oxidation

For Researchers, Scientists, and Drug Development Professionals

The Ley-Griffith oxidation is a widely utilized and versatile method for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] This protocol employs tetra-n-propylammonium perruthenate (TPAP) as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.[1][2][3] A key advantage of this method is its mild reaction conditions, which are compatible with a wide range of sensitive functional groups, and its ability to avoid overoxidation of primary alcohols to carboxylic acids.[4][5]

Reaction Mechanism and Key Principles

The reaction is catalyzed by the Ru(VII) species of TPAP, which is regenerated by the stoichiometric co-oxidant, NMO.[1][4] The mechanism, while complex, is understood to involve the oxidation of the alcohol by the perruthenate anion.[1][2] Recent studies have shown that the rate-determining step involves a single alcohol molecule and a single perruthenate anion, with NMO's role being the reoxidation of the reduced ruthenium species.[1][6] Interestingly, the formation of ruthenium dioxide (RuO2) from the degradation of the TPAP catalyst can accelerate the reaction.[1][7] The presence of water can hinder the reaction, hence the common use of molecular sieves.[4][8]

Figure 1. Catalytic cycle of the Ley-Griffith oxidation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Ley-Griffith oxidation of various alcohol substrates.

| Substrate (Alcohol) | TPAP (mol%) | NMO (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | 5 | 1.5 | DCM | 23 | 1-16 | 70-95 | [2] |

| Secondary Alcohol | 5 | 1.5 | DCM | 23 | 1-16 | 70-95 | [2] |

| Example 1 Alcohol | 0.05 (equiv) | 6.0 | DCM | 23 | 20 | Not specified (crude) | [2] |

| Example 2 Alcohol | 0.25 (equiv) | 3.0 | DCM | 0 to 23 | 14 | Not specified (crude) | [2] |

Experimental Protocols

General Procedure for the Oxidation of a Primary or Secondary Alcohol:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Alcohol substrate

-

Tetra-n-propylammonium perruthenate (TPAP)

-

N-methylmorpholine N-oxide (NMO)

-

Anhydrous dichloromethane (B109758) (DCM) or acetonitrile[4]

-

4 Å Molecular Sieves (powdered and activated)

-

Celite® or silica (B1680970) gel

-

Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

-

5% aqueous copper sulfate (B86663) solution (optional)[9]

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)

References

- 1. Elucidating the mechanism of the Ley–Griffith (TPAP) alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]